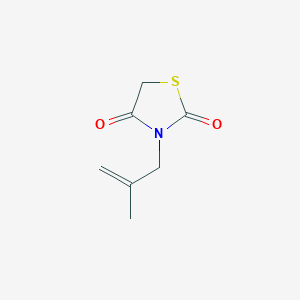

3-(2-Methylallyl)thiazolidine-2,4-dione

Description

Significance of Heterocyclic Systems in Chemical Biology and Drug Discovery

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure, such as nitrogen, sulfur, or oxygen. These systems are fundamental building blocks of life, forming the core of numerous biologically essential molecules including DNA, RNA, vitamins, and hormones. Their structural diversity and ability to engage in various biological interactions make them a cornerstone of modern drug discovery. mdpi.com A significant portion of FDA-approved drugs feature a heterocyclic core, highlighting their importance in treating a wide array of diseases, from infections to cancer.

Overview of the Thiazolidine-2,4-dione Core as a Privileged Pharmacophore

The thiazolidine-2,4-dione (TZD) ring is a five-membered heterocyclic system containing a sulfur atom and a nitrogen atom, with two carbonyl groups at positions 2 and 4. mdpi.com This specific arrangement of atoms and functional groups has led to the TZD core being classified as a "privileged pharmacophore". researchgate.netump.edu.pl A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a broad range of biological activities. The TZD scaffold's unique electronic properties and the presence of hydrogen bond donors and acceptors allow for versatile modifications at the 3- and 5-positions, making it a highly adaptable platform for drug design. nih.govresearchgate.net

Historical Context of Thiazolidine-2,4-dione Derivatives in Medicinal Chemistry

The journey of TZD derivatives in medicinal chemistry is most famously associated with the development of the "glitazone" class of drugs for the treatment of type 2 diabetes. researchgate.net The first compound in this class, Ciglitazone, was discovered by Takeda Pharmaceuticals in the late 1970s. Although it was never marketed, its discovery paved the way for subsequent derivatives like Troglitazone, Rosiglitazone (B1679542), and Pioglitazone (B448). nih.gov These compounds were found to be potent agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. nih.gov This breakthrough solidified the TZD scaffold's reputation as a valuable tool in medicinal chemistry and spurred further research into its potential for treating other conditions, including cancer, inflammation, and microbial infections. researchgate.netmdpi.comnih.gov

Research Focus on N-Substituted Thiazolidine-2,4-diones: The Case of 3-(2-Methylallyl)thiazolidine-2,4-dione

While much of the early focus was on modifications at the 5-position of the TZD ring, contemporary research has increasingly explored the impact of substitutions at the nitrogen atom in the 3-position. The acidic proton on the nitrogen of the TZD core is often considered a key pharmacophoric feature for PPARγ activation. However, substituting this position has led to the discovery of derivatives with a diverse range of biological activities independent of PPARγ agonism. researchgate.net

The synthesis of N-substituted TZDs, such as this compound, typically involves the N-alkylation of the parent thiazolidine-2,4-dione ring. This is often achieved by reacting the TZD core with an appropriate alkyl halide (in this case, 3-bromo-2-methylprop-1-ene) in the presence of a base. researchgate.net

While specific, detailed research findings and experimental data for this compound are not extensively documented in publicly available literature, its structure serves as a clear example of how diverse functionalities can be introduced at the N-3 position. The exploration of various N-substituents has been a fruitful area of research, yielding compounds with a wide array of pharmacological effects. The rationale for synthesizing such compounds is based on the established principle that modifying this position can significantly alter the molecule's biological profile.

The table below illustrates the diversity of biological activities observed in various N-substituted TZD derivatives, providing a context for the potential research interest in compounds like this compound.

| N-Substituent Type | Example Biological Activity | Reference |

| N-Arylacetamide | Antimicrobial | nih.gov |

| N-Chromenylethyl | Antidiabetic | mdpi.com |

| N-Heteroarylmethyl | Antifungal | ekb.eg |

| N-Carboxamide | Antibacterial | mdpi.com |

This strategic modification of the TZD scaffold continues to be a promising avenue in the quest for novel therapeutic agents targeting a wide spectrum of diseases. The investigation into uniquely substituted compounds like this compound is driven by the scaffold's proven versatility and the potential for discovering new biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

3-(2-methylprop-2-enyl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C7H9NO2S/c1-5(2)3-8-6(9)4-11-7(8)10/h1,3-4H2,2H3 |

InChI Key |

SUOJKOUDXSPWGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN1C(=O)CSC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methylallyl Thiazolidine 2,4 Dione and Its Analogues

Established Synthetic Routes for the Thiazolidine-2,4-dione Nucleus

The construction of the fundamental thiazolidine-2,4-dione ring system is the initial and crucial step in the synthesis of its various derivatives.

The most common and well-established method for synthesizing the thiazolidine-2,4-dione nucleus is the condensation reaction between chloroacetic acid and thiourea (B124793). nih.govresearchgate.net This reaction is typically carried out by refluxing equimolar amounts of the two reactants in water. nih.gov In some procedures, the addition of concentrated hydrochloric acid is used to facilitate the reaction, which is then refluxed for several hours at temperatures around 100-110 °C. researchgate.netfrontiersin.org

The mechanism involves the initial S-alkylation of thiourea by chloroacetic acid, followed by an intramolecular cyclization with the elimination of water and hydrogen chloride to form the stable five-membered heterocyclic ring. researchgate.net The resulting product, thiazolidine-2,4-dione, precipitates from the reaction mixture upon cooling and can be purified by recrystallization from solvents like ethanol (B145695) or water. researchgate.net This method is efficient, with reported yields often in the range of 75-95%. nih.gov Variations of this synthesis exist, such as using substituted thioureas to directly produce N-substituted thiazolidine-2,4-diones. For instance, reacting m-tolylthiourea with chloroacetic acid in the presence of hydrochloric acid yields 3-(m-tolyl)thiazolidine-2,4-dione. rsc.org

Strategies for N-Substitution at Position 3: Introduction of the 2-Methylallyl Moiety

The imide nitrogen at position 3 of the thiazolidine-2,4-dione ring is a key site for functionalization, allowing for the introduction of various substituents to modulate the compound's properties. arkat-usa.org

The introduction of the 2-methylallyl group at the N-3 position is typically achieved through nucleophilic substitution reactions. Standard N-alkylation methods involve the deprotonation of the weakly acidic N-H proton of the thiazolidine-2,4-dione ring, followed by reaction with an appropriate electrophile. arkat-usa.orgresearchgate.net

One common approach is a two-step process where the TZD core is first treated with a base, such as potassium hydroxide (B78521) in ethanol, to form the corresponding potassium salt. scialert.netnih.gov This salt is then reacted with an alkylating agent, in this case, a 2-methylallyl halide like 3-bromo-2-methylprop-1-ene, in a suitable solvent such as dry acetone (B3395972) or DMF to yield the desired N-substituted product. scialert.netnih.gov

A more direct and efficient one-step procedure has also been developed. This method involves stirring thiazolidine-2,4-dione with an alkyl bromide in the presence of a mild base, such as triethylamine (B128534), at room temperature. arkat-usa.org The triethylamine facilitates the deprotonation of the imidic nitrogen, creating a nucleophilic anion that subsequently attacks the alkyl halide via an SN2 pathway. arkat-usa.org This approach is fast, convenient, and provides high yields of the N-alkylated product exclusively. arkat-usa.org

Beyond direct alkylation, other methodologies can be employed to functionalize the N-3 position. The Mannich reaction , for example, introduces an aminomethyl group onto the nitrogen atom. This reaction involves treating thiazolidine-2,4-dione with formaldehyde (B43269) and a primary or secondary amine. semanticscholar.org While this does not directly introduce a 2-methylallyl group, it represents a significant class of N-functionalization that yields biologically active Mannich bases. researchgate.netscirp.org

Another alternative is N-arylation , which attaches an aryl group to the nitrogen. Modern methods utilize microwave-assisted synthesis, reacting thiazolidine-2,4-diones with aryl halides in a solvent like DMF using a base catalyst such as potassium carbonate. rsc.org This process offers advantages like mild reaction conditions and short reaction times. rsc.org While distinct from alkylation, these methods highlight the versatility of the N-3 position for various chemical modifications.

Derivatization at Position 5 of the Thiazolidine-2,4-dione Ring System

The methylene (B1212753) group at the C-5 position of the thiazolidine-2,4-dione ring is flanked by two carbonyl groups, making its protons acidic and the carbon nucleophilic. This "active methylene" site is a prime location for derivatization, most notably through condensation reactions. frontiersin.org

The Knoevenagel condensation is a widely used reaction to synthesize 5-arylidene derivatives of thiazolidine-2,4-diones, including those already substituted at the N-3 position like 3-(2-methylallyl)thiazolidine-2,4-dione. rsc.orgnih.gov The reaction involves the condensation of the active methylene group at C-5 with an aromatic or heteroaromatic aldehyde. nih.gov

This reaction is typically catalyzed by a weak base. derpharmachemica.com Piperidine (B6355638), often used in a solvent like ethanol or toluene, is a classic catalyst for this transformation. nih.gov However, a wide array of other catalytic systems have been successfully employed, including morpholine, sodium acetate (B1210297) in acetic acid, L-proline, and deep eutectic solvents, which can act as both catalyst and solvent. rsc.orgnih.gov The reaction generally proceeds by heating the mixture under reflux for several hours. rsc.org Upon completion, the 5-arylidene product often precipitates and can be purified by recrystallization. nih.gov This condensation is a robust and high-yielding method for introducing significant structural diversity at the C-5 position.

| Aldehyde | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Methoxy-4-hydroxybenzaldehyde | Piperidine / Ethanol | Reflux, 8-9 h | 70 | |

| 4-Nitrobenzaldehyde | Piperidine / Ethanol | Reflux, 8-9 h | 69 | nih.gov |

| 3-Nitrobenzaldehyde | Piperidine / Ethanol | Reflux, 8-9 h | 80 | nih.gov |

| Substituted Benzaldehydes | Morpholine / Absolute Alcohol | Reflux, 2 h | 55-90 | rsc.org |

| 3-Bromobenzaldehyde | Choline (B1196258) chloride: N-methylurea (DES) | Not specified | 69.8 | |

| 2-Methoxybenzaldehyde | Choline chloride: N-methylurea (DES) | Not specified | 71.0 | |

| Thiophene-2-carboxaldehyde | Piperidine / Toluene | Reflux, 110-120 °C, 5-6 h | 80 | nih.gov |

Other Electrophilic Substitution and Functionalization Reactions at C-5

The C-5 position of the thiazolidine-2,4-dione (TZD) ring features a reactive methylene group (–CH₂–) that is amenable to various electrophilic substitution and functionalization reactions. nih.govnih.gov This reactivity is central to the synthesis of a wide array of TZD analogues with diverse biological activities. researchgate.netnih.gov

One of the most prominent and widely utilized reactions for modifying the C-5 position is the Knoevenagel condensation. nih.gov In this reaction, the nucleophilic methylene carbon at C-5 attacks an electrophilic carbonyl center, typically from an aldehyde or ketone. nih.govnih.gov This condensation is often catalyzed by a weak base, such as piperidine, and results in the formation of 5-ylidene derivatives. researchgate.netijpbs.comnih.gov A broad range of oxo-compounds, including various aldehydes, ketones, and heterocyclic systems like isatins, have been successfully employed in this reaction to generate a library of 5-substituted TZD analogues. nih.gov

Beyond simple aldehydes and ketones, the C-5 position can be functionalized through reactions with other electrophiles. For instance, condensation with formaldehyde in an aqueous medium can lead to the formation of 5,5-bishydroxymethyl derivatives. nih.gov These reactions underscore the versatility of the C-5 position as a key site for introducing structural diversity and tailoring the properties of the thiazolidine-2,4-dione scaffold. researchgate.netdntb.gov.ua

Green Chemistry Principles in Thiazolidine-2,4-dione Synthesis

In recent years, the synthesis of thiazolidine-2,4-dione and its derivatives has increasingly incorporated the principles of green chemistry. nih.gov Traditional synthetic methods often rely on volatile and hazardous organic solvents and catalysts, which pose environmental and health risks. frontiersin.orgnih.gov The shift towards green chemistry aims to develop more environmentally benign and efficient synthetic protocols. researchgate.net This involves replacing toxic solvents, utilizing safer catalysts, and improving reaction efficiency to minimize waste. nih.gov

Key strategies in the green synthesis of TZDs include the use of water as a solvent, microwave-assisted synthesis, and the application of novel solvent systems like deep eutectic solvents (DESs). researchgate.netresearchgate.net These approaches not only reduce the environmental footprint of the synthesis but can also lead to shorter reaction times and higher yields. researchgate.net

Solvent-Free Procedures and Catalytic Systems (e.g., Deep Eutectic Solvents)

Solvent-free, or solid-phase, synthesis represents a significant advancement in the green production of TZD derivatives. One notable method involves the microwave-assisted Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes under solvent-free conditions, often using a solid support like silica (B1680970) gel and a catalyst such as piperidine and acetic acid. researchgate.net This technique dramatically reduces reaction times and eliminates the need for conventional organic solvents. researchgate.net

Deep eutectic solvents (DESs) have emerged as highly effective and environmentally friendly media for TZD synthesis. frontiersin.orgnih.gov DESs are mixtures of two or more compounds that form a eutectic with a melting point lower than that of the individual components. nih.govencyclopedia.pub They are attractive alternatives to traditional solvents due to their low volatility, non-flammability, biodegradability, and low cost. nih.gov

In the context of TZD synthesis, DESs can function as both the solvent and the catalyst. nih.govnih.gov For example, a variety of choline chloride-based DESs have been screened for the synthesis of 5-benzylidenethiazolidine-2,4-diones. nih.govfrontiersin.org A combination of choline chloride and N-methylurea was identified as a particularly effective medium for the Knoevenagel condensation, affording a range of TZD derivatives in yields from 21% to over 90%. nih.govfrontiersin.orgnih.gov Similarly, a DES composed of zinc chloride and urea (B33335) has been shown to be a highly efficient catalyst and solvent system, producing target compounds in excellent yields (88-98%) in very short reaction times. researchgate.net The use of DESs often involves simple product isolation, typically by adding water to the reaction mixture, which causes the product to precipitate while the DES remains dissolved. nih.gov

The table below details the synthesis of various 5-arylidenethiazolidine-2,4-dione analogues using a green chemistry approach with a Deep Eutectic Solvent (DES) system.

| Compound | Aldehyde Reactant | DES System | Yield (%) | Source |

|---|---|---|---|---|

| 5-(4-(Dimethylamino)benzylidene)thiazolidine-2,4-dione | 4-Dimethylaminobenzaldehyde | Choline chloride: N-methylurea | 90.9% | nih.govfrontiersin.org |

| 5-(4-(Benzyloxy)-2-hydroxybenzylidene)thiazolidine-2,4-dione | 4-(Benzyloxy)salicylaldehyde | Choline chloride: N-methylurea | 88.9% | frontiersin.org |

| 5-(2,4-Dimethoxybenzylidene)thiazolidine-2,4-dione | 2,4-Dimethoxybenzaldehyde | Choline chloride: N-methylurea | 87.9% | nih.govfrontiersin.org |

| 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione | 2-Methoxybenzaldehyde | Choline chloride: N-methylurea | 71.0% | nih.govfrontiersin.org |

| 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione | 3-Methoxybenzaldehyde | Choline chloride: N-methylurea | 37.8% | frontiersin.org |

| (Z)-5-benzylidenethiazolidine-2,4-diones | Various Aldehydes | ZnCl₂/urea | 88-98% | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. For 3-(2-Methylallyl)thiazolidine-2,4-dione, the spectrum would reveal distinct signals corresponding to each unique proton.

The methylene (B1212753) protons (-CH₂-) of the thiazolidine-2,4-dione ring are expected to appear as a singlet. The protons of the 2-methylallyl group attached to the nitrogen atom would exhibit characteristic signals: two singlets for the terminal vinyl protons (=CH₂), a singlet for the methylene protons (-N-CH₂-), and a singlet for the methyl protons (-CH₃). The integration of these signals would correspond to the number of protons in each group (2H, 2H, 2H, and 3H, respectively).

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazolidine-2,4-dione -CH₂- | ~4.0 - 4.5 | Singlet |

| Allyl -N-CH₂- | ~4.2 - 4.4 | Singlet |

| Allyl =CH₂ | ~4.8 - 5.0 | Two Singlets |

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy is employed to identify all unique carbon atoms in a molecule. In the spectrum of this compound, distinct peaks would correspond to the carbonyl carbons of the dione, the methylene carbon of the ring, and the carbons of the 2-methylallyl substituent. The two carbonyl carbons (C=O) are typically observed at the downfield end of the spectrum, in the range of δ 165–175 ppm. The methylene carbon of the thiazolidine (B150603) ring would appear further upfield. The carbons of the methylallyl group, including the quaternary carbon, methylene carbons, and methyl carbon, would each produce a unique signal.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiazolidine-2,4-dione C=O | ~165 - 175 |

| Thiazolidine-2,4-dione -CH₂- | ~35 - 50 |

| Allyl Quaternary C | ~140 - 145 |

| Allyl =CH₂ | ~115 - 120 |

| Allyl -N-CH₂- | ~45 - 55 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₇H₉NO₂S. HRMS analysis would be used to verify the experimental mass, which should align precisely with the calculated theoretical mass, thereby confirming the molecular formula.

Table 3: Theoretical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Strong absorption peaks corresponding to the stretching vibrations of the two carbonyl groups (C=O) of the thiazolidine-2,4-dione ring are expected. Other key signals would include those for C-N stretching, C-S stretching, and the vibrations associated with the C=C double bond of the allyl group.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Carbonyl (C=O) | 1680 - 1750 |

| Alkene (C=C) | 1640 - 1680 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within a compound. For a pure sample of this compound (C₇H₉NO₂S), the experimentally determined percentages should closely match the theoretical values calculated from the molecular formula. This technique serves as a fundamental check of a sample's purity and elemental integrity.

Table 5: Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 49.10 |

| Hydrogen (H) | 5.30 |

| Nitrogen (N) | 8.18 |

| Oxygen (O) | 18.69 |

Chromatographic Techniques for Purity Assessment in Research Samples (e.g., Thin Layer Chromatography)

Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin Layer Chromatography (TLC) is a common technique used for this purpose. A research sample of this compound would be spotted on a TLC plate and developed with an appropriate solvent system. The appearance of a single spot after visualization (e.g., under UV light) indicates a high degree of purity. The retention factor (Rf) value can be calculated to characterize the compound's mobility in a specific solvent system.

Structure Activity Relationship Sar Studies of Thiazolidine 2,4 Dione Derivatives

Impact of N-Substitution (e.g., 2-Methylallyl Group) on Biological Activities

The nitrogen atom at position 3 of the thiazolidine-2,4-dione ring is a common site for chemical modification. Substitution at this position can significantly influence the compound's physicochemical properties and its interaction with biological targets. While direct studies on the "3-(2-methylallyl)thiazolidine-2,4-dione" are not extensively detailed in the reviewed literature, the broader impact of N-substitution provides valuable insights.

Generally, the introduction of various substituents at the N-3 position can modulate the biological activity of TZD derivatives. For instance, the presence of an N-substituted acetic acid moiety has been explored in the development of dual antimicrobial/antitumor agents. researchgate.net In some cases, N-substitution is crucial for activity, as seen in TZD-based hybrids where the N-atom is part of a linker connecting to another pharmacophore. nih.gov

Influence of Substituents at Position 5 on Biological Potency and Selectivity

Position 5 of the thiazolidine-2,4-dione ring is a key determinant of biological activity and selectivity. Modifications at this position, often involving a benzylidene moiety, have been extensively investigated and have shown a profound impact on the pharmacological profile of these compounds.

The electronic properties of the substituents on the C-5 benzylidene ring play a pivotal role in modulating the biological activity of TZD derivatives. A general trend has been observed where the presence of electron-withdrawing groups (EWGs) or electron-releasing groups (ERGs) can enhance or diminish activity depending on the specific biological target.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (-NO₂), chloro (-Cl), and bromo (-Br) on the benzylidene ring has been shown to enhance certain biological activities. For example, in a series of 5-(substituted benzylidene)thiazolidine-2,4-diones, the presence of EWGs improved antibacterial activity against E. coli and enhanced antioxidant activity. mdpi.com Specifically, compounds with a p-Cl or p-Br substitution demonstrated significant activity. In another study, a nitro group on the benzylidene ring had a positive impact on aldose reductase inhibition. mdpi.com

Electron-Releasing Groups (ERGs): Conversely, ERGs like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups have been found to be beneficial for other biological activities. For instance, the presence of methoxy groups (e.g., 3,4,5-trimethoxy) on the benzylidene portion improved antimicrobial activity against S. aureus, B. subtilis, and other strains, as well as enhancing antidiabetic activity. mdpi.com In the context of VEGFR-2 inhibition, it was observed that an unsubstituted phenyl ring might confer higher activity than a phenyl ring substituted with an electron-donating group, which in turn was more active than one substituted with an electron-withdrawing group (H > OH > Cl). nih.gov

The following table summarizes the influence of electronic effects of substituents at position 5 on the biological activity of thiazolidine-2,4-dione derivatives based on reported findings.

| Substituent | Electronic Effect | Biological Activity | Reference |

| -NO₂ | Electron-Withdrawing | Enhanced antibacterial activity against E. coli, antioxidant activity, and aldose reductase inhibition. | mdpi.commdpi.com |

| -Cl | Electron-Withdrawing | Enhanced antibacterial activity against E. coli and antioxidant activity. | mdpi.com |

| -Br | Electron-Withdrawing | Enhanced antibacterial activity against E. coli and antioxidant activity. | mdpi.com |

| -OCH₃ | Electron-Releasing | Enhanced antimicrobial activity against S. aureus, B. subtilis, and antidiabetic activity. | mdpi.com |

| -OH | Electron-Releasing | Potent VEGFR-2 inhibitory activity (though less than unsubstituted). | nih.gov |

Beyond electronic effects, the steric bulk and lipophilicity of the substituents at position 5 are also critical for biological potency and selectivity. The size, shape, and hydrophobicity of the substituent can influence how the molecule binds to its target receptor and its pharmacokinetic properties.

The spatial arrangement and size of the substituent can dictate the optimal fit within a receptor's binding pocket. For instance, in the development of VEGFR-2 inhibitors, various aromatic derivatives were selected to occupy an allosteric hydrophobic region, indicating the importance of steric and lipophilic complementarity. sciensage.info The lipophilicity of the molecule, often influenced by the C-5 substituent, affects its ability to cross cell membranes and reach its site of action.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on TZD derivatives have shown that modifications affecting lipophilicity and water solubility can impact properties like gastrointestinal absorption and blood-brain barrier permeability. nih.gov For example, derivatives with higher lipophilicity may exhibit different absorption and distribution profiles. The interplay between the electronic, steric, and lipophilic properties of the C-5 substituent is therefore a key consideration in the design of TZD-based therapeutic agents.

Role of Hybrid Molecular Structures (e.g., combining thiazolidine-2,4-dione with other pharmacophores)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a well-established strategy in drug design to develop compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The thiazolidine-2,4-dione scaffold has been successfully incorporated into various hybrid molecules, leading to the discovery of potent agents for a range of diseases.

Several studies have demonstrated the potential of TZD-based hybrids:

Anticancer Agents: TZD has been hybridized with moieties like 2-oxoindoline and 2-oxoquinoline to create potent VEGFR-2 inhibitors with anticancer activity. sciensage.info

Aldose Reductase Inhibitors: Hybrid molecules incorporating the TZD core with benzothiazole (B30560) and nitrophenacyl scaffolds have been developed as potent aldose reductase inhibitors with antihyperglycemic activity. mdpi.com

Antidiabetic and Anti-inflammatory Agents: Conjugates of thiazolidine-2,4-dione with pyrazole (B372694) have been synthesized and shown to possess antidiabetic, anti-inflammatory, and antioxidant properties.

Antimicrobial and Antioxidant Agents: Quinazolinone-based TZD derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.

Antimycobacterial Agents: Hybrids of TZD with thiosemicarbazone or pyridinecarbohydrazone moieties have shown promising antimycobacterial activity. nih.gov

These examples highlight the versatility of the TZD scaffold in molecular hybridization, allowing for the generation of novel chemical entities with diverse and often enhanced biological activities.

Conformational Flexibility and its Implications for SAR

The conformational flexibility of the thiazolidine-2,4-dione ring and its substituents is an important factor that can influence the molecule's interaction with its biological target. The TZD ring itself is not planar and can adopt different puckered conformations. Furthermore, the rotatable bonds in the N-3 and C-5 substituents allow the molecule to assume various spatial arrangements.

The preferred conformation of a TZD derivative can affect its binding affinity to a receptor. Computational studies, such as molecular docking and molecular dynamics simulations, are often employed to understand the binding modes and conformational preferences of these molecules in the active sites of their target proteins. For instance, docking studies of TZD derivatives in the VEGFR-2 active site have shown that the 5-benzylidenethiazolidine-2,4-dione motif occupies the hinge region and forms crucial interactions with key amino acid residues. nih.gov The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is essential for potent activity.

Conformational analysis of 5-substituted thiazolidin-4-one derivatives has shown that they can exist in different conformations, such as the exo conformation. mdpi.com The stability of these conformers and the energy barriers for their interconversion can have implications for their biological activity. A molecule that is pre-organized in a bioactive conformation or can easily adopt it upon binding is likely to exhibit higher potency. Therefore, considering the conformational flexibility of the TZD scaffold and its substituents is a critical aspect of SAR studies and the rational design of new therapeutic agents.

Molecular Mechanisms and in Vitro Biological Target Identification Non Clinical Focus

Enzyme Inhibition Studies of Thiazolidine-2,4-dione Analogues

Thiazolidine-2,4-diones are a well-established class of drugs known for their role as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. nih.govwjpmr.com The activation of PPAR-γ by TZD derivatives modulates the transcription of a number of genes involved in these metabolic pathways. nih.govwjpmr.com This agonistic effect is central to the therapeutic application of glitazones like pioglitazone (B448) and rosiglitazone (B1679542) in managing type 2 diabetes. nih.gov

The binding of a TZD analogue to PPAR-γ induces a conformational change in the receptor, leading to the formation of a heterodimer with the 9-cis retinoic acid receptor. wjpmr.com This complex then binds to specific DNA sequences, thereby regulating the expression of target genes. wjpmr.com For instance, PPAR-γ activation has been shown to increase the expression and translocation of glucose transporters GLUT1 and GLUT4 to the cell surface, which enhances glucose uptake in adipocytes and skeletal muscle. nih.gov A study on a series of chromone (B188151) and 2,4-thiazolidinedione (B21345) conjugates found that the most effective compounds significantly lowered blood glucose levels. nih.gov One particular compound, 5e, demonstrated potent PPAR-γ transactivation of 48.72% and led to a 2.56-fold increase in PPAR-γ gene expression. nih.gov

The following table summarizes the PPAR-γ agonistic activity of selected thiazolidine-2,4-dione analogues.

| Compound | PPAR-γ Transactivation (%) | Fold Increase in PPAR-γ Gene Expression | Reference |

| Pioglitazone | 62.48 | Not Reported | nih.gov |

| Compound 5e | 48.72 | 2.56 | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.netnih.gov Inhibition of PTP1B can enhance insulin sensitivity. researchgate.netnih.gov Several studies have explored thiazolidine-2,4-dione derivatives as potential PTP1B inhibitors.

A series of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives were synthesized and showed potent PTP1B inhibitory activities, with IC50 values ranging from 0.41 to 4.68 µM. nih.govacs.orgacs.org The most potent compound from this series, MY17, exhibited an IC50 value of 0.41 µM and was identified as a reversible, noncompetitive inhibitor of PTP1B. nih.govacs.org Another review highlighted a compound bearing a TZD scaffold with N-methyl benzoic acid and a specific benzylidene substitution as the most potent in its series, with an IC50 of 1.1 µM. researchgate.netnih.gov

The table below presents the PTP1B inhibitory activity of various thiazolidine-2,4-dione analogues.

| Compound/Derivative Class | IC50 (µM) | Type of Inhibition | Reference |

| MY17 (1,3,4-thiadiazolyl-containing TZD) | 0.41 | Reversible, Noncompetitive | nih.govacs.org |

| TZD with N-methyl benzoic acid | 1.1 | Not Specified | researchgate.netnih.gov |

| Imidazolidine-2,4-dione analogue | 0.57 | Not Specified | researchgate.netnih.gov |

| N-substituted-5-(thiophen-2-ylmethylene) TZD | 9.96 | Not Specified | researchgate.net |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. researchgate.netnih.gov Consequently, inhibiting VEGFR-2 is a promising strategy in cancer therapy. nih.gov Thiazolidine-2,4-dione derivatives have been investigated for their potential to inhibit this receptor.

In one study, a novel series of VEGFR-2-targeting thiazolidine-2,4-dione derivatives was synthesized. rsc.orgnih.gov Compound 15 from this series demonstrated the most potent anti-VEGFR-2 activity with an IC50 value of 0.081 μM, which is comparable to the reference drug sorafenib (B1663141) (IC50 = 0.061 μM). nih.gov Another study reported a series of isatin-thiazolidinone derivatives, with two compounds showing remarkable VEGFR-2 inhibition with IC50 values of 69.1 nM and 85.8 nM. nih.gov Furthermore, a series of 2,4-dioxothiazolidine derivatives were designed and synthesized, with compound 22 showing the highest anti-VEGFR-2 efficacy with an IC50 of 0.079 μM. nih.gov

The VEGFR-2 inhibitory activities of selected thiazolidine-2,4-dione analogues are detailed in the table below.

| Compound/Derivative | IC50 (µM) | Reference Drug (IC50, µM) | Reference |

| Compound 15 | 0.081 | Sorafenib (0.061) | nih.gov |

| Compound 14a | 0.0915 | Sorafenib (Not specified) | plos.org |

| Compound 12a | 0.116 | Sunitinib (0.008) | nih.gov |

| Compound 22 | 0.079 | Sorafenib (0.046) | nih.gov |

| Isatin derivative 46 | 0.0691 | Not Specified | nih.gov |

| Isatin derivative 47 | 0.0858 | Not Specified | nih.gov |

Human topoisomerases are enzymes that play crucial roles in DNA replication, transcription, and repair, making them important targets for anticancer drugs. nih.gov Some thiazolidine-2,4-dione derivatives have been shown to inhibit these enzymes.

A study on thiazolidine-2,4-dione-linked ciprofloxacin (B1669076) hybrids revealed their ability to inhibit both topoisomerase IV and DNA gyrase of S. aureus. nih.gov Several of these hybrids were more potent than ciprofloxacin in inhibiting topoisomerase IV (IC50 = 0.3-1.9 μM) and DNA gyrase (IC50 = 0.22-0.31 µM). nih.gov Another research effort focused on novel thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids as inhibitors of human topoisomerases. mdpi.com

The inhibitory concentrations for selected TZD-linked ciprofloxacin derivatives are presented below.

| Compound | Topoisomerase IV IC50 (µM) | DNA Gyrase IC50 (µM) | Reference |

| 3a | 1.9 | 0.22 | nih.gov |

| 3l | 0.3 | 0.31 | nih.gov |

| 3m | 0.4 | 0.28 | nih.gov |

| Ciprofloxacin | >100 | 1.3 | nih.gov |

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy. nih.govnih.gov Inhibiting this enzyme is a therapeutic strategy to prevent or mitigate these complications. nih.gov

Research has demonstrated that new small molecules based on 2,4-thiazolidinedione can act as aldose reductase inhibitors. nih.govtandfonline.comresearchgate.net A study on new 2,4-TZD hybrids, incorporating benzothiazole (B30560) and nitrophenacyl moieties, identified a particularly active compound (8b) that inhibited aldose reductase in a non-competitive manner with an IC50 of 0.16 µM. nih.govtandfonline.comresearchgate.net Another compound from a series of phenacyl-derived thiazolidine-2,4-dione hybrids (5a) also showed potent AR inhibition with an IC50 of 0.22 µM. nih.gov

The following table summarizes the aldose reductase inhibitory activity of these TZD hybrids.

| Compound | IC50 (µM) | Type of Inhibition | Reference Drug (IC50, µM) | Reference |

| 8b | 0.16 | Non-competitive | Epalrestat (0.10) | nih.govtandfonline.com |

| 5a | 0.22 | Not Specified | Epalrestat (0.10) | nih.gov |

Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. frontiersin.orgnih.gov Inhibition of these enzymes is a target for anti-inflammatory therapies.

A study investigating the lipoxygenase inhibitory activity of a series of nineteen thiazolidinedione derivatives found that their inhibitory activity against soybean lipoxygenase ranged from 7.3% to 76.3% at a concentration of 100 µM. frontiersin.orgnih.govnih.govresearchgate.net Two compounds, 5-(2,5-dihydroxybenzylidene)thiazolidine-2,4-dione (1c) and 5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione (1s), showed the highest activity, with IC50 values of 3.52 µM and 7.46 µM, respectively. frontiersin.org

The lipoxygenase inhibitory activity of the most potent thiazolidinedione derivatives is shown in the table below.

| Compound | IC50 (µM) | % Inhibition at 100 µM | Reference |

| 1c (5-(2,5-dihydroxybenzylidene) TZD) | 3.52 | >50 | frontiersin.org |

| 1s (5-((1H-indol-3-yl)methylene) TZD) | 7.46 | >50 | frontiersin.org |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While the broader class of thiazolidine-2,4-dione derivatives has been investigated for alpha-glucosidase inhibitory activity, with some compounds showing potent inhibition mdpi.comnih.govnih.govrsc.org, specific data on the inhibitory concentration (IC50) of 3-(2-Methylallyl)thiazolidine-2,4-dione against alpha-glucosidase is not available in the reviewed scientific literature.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism of prostaglandins, which are key signaling molecules in inflammation and tissue regeneration. Inhibition of 15-PGDH can potentiate the beneficial effects of prostaglandins. Studies have shown that certain thiazolidinedione analogues can be potent inhibitors of 15-PGDH. nih.govnih.gov However, specific inhibitory data, such as the IC50 value for this compound, has not been reported in the available literature.

Dihydrodipicolinate Synthase (DHDPS) Inhibition

Dihydrodipicolinate synthase (DHDPS) is an essential enzyme in the lysine (B10760008) biosynthesis pathway of bacteria and plants, making it an attractive target for the development of novel antibacterial and herbicidal agents. Research has been conducted on various 2,4-thiazolidinedione derivatives as inhibitors of DHDPS. nih.govcancer.gov Despite these investigations into the broader compound class, there is no specific information available regarding the inhibitory activity of this compound against DHDPS.

Receptor Binding Assays for Target Affinity Profiling

Receptor binding assays are crucial for identifying the specific protein targets of a compound and understanding its pharmacological profile. While thiazolidine-2,4-dione derivatives have been explored for their binding affinity to various receptors, including Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) nih.gov and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.gov, a specific receptor binding profile for this compound has not been detailed in the public domain.

Modulation of Cellular Signaling Pathways

The interaction of small molecules with cellular signaling pathways is a key aspect of their mechanism of action. The following subsections explore the potential modulation of critical pathways by this compound, based on the known activities of the broader thiazolidinedione class.

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. As a class of compounds, thiazolidinediones have been shown to downregulate Wnt/β-catenin signaling. However, specific studies detailing the modulatory effects of this compound on this pathway are currently unavailable.

The Phosphoinositide 3-kinase (PI3K) and Raf signaling pathways are critical regulators of cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a common feature of many cancers. The broader class of thiazolidinediones has been investigated for potential inhibitory effects on these pathways. consensus.appresearchgate.netfrontiersin.org One study identified a different thiazolidinedione derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. consensus.app Nevertheless, there is no specific research available on the interaction of this compound with the PI3K and Raf pathways.

Regulation of Co-Chaperone Proteins (e.g., BAG3)

No specific studies detailing the interaction between This compound and the co-chaperone protein BAG3, or any other co-chaperone proteins, were identified in the reviewed scientific literature. While the broader class of thiazolidine-2,4-dione derivatives has been investigated for modulation of proteins like BAG3, research focusing on the 3-(2-methylallyl) substituted variant is not available.

In Vitro Cellular Activity Studies (excluding human clinical data)

Antiproliferative and Apoptosis Induction Studies in Cancer Cell Lines

There are no available scientific reports on the in vitro antiproliferative effects or apoptosis-inducing capabilities of This compound in any cancer cell lines. The body of research on the anticancer properties of thiazolidine-2,4-diones focuses on other derivatives, and these findings cannot be extrapolated to the specific compound .

Antimicrobial Activity against Bacterial and Fungal Strains

No data from in vitro studies on the antimicrobial, antibacterial, or antifungal activity of This compound against any specific bacterial or fungal strains has been published in the accessible scientific literature.

Antioxidant Activity Investigations

Investigations into the in vitro antioxidant properties of This compound have not been reported in the scientific literature. While other thiazolidine-2,4-dione derivatives have been assessed for such activity, no specific data exists for this compound.

Mechanisms of Microbial Growth Inhibition (e.g., cytoplasmic Mur ligases)

There is no information available regarding the mechanisms of microbial growth inhibition for This compound , including any potential activity as an inhibitor of cytoplasmic Mur ligases. Research on Mur ligase inhibition by the thiazolidine-2,4-dione scaffold has not specifically included this particular derivative.

Computational Chemistry and in Silico Research Methodologies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods solve the Schrödinger equation for a given molecular structure to provide detailed information about its energy, electron distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is frequently applied to TZD derivatives to calculate properties like molecular geometry, vibrational frequencies, and electronic energies. arabjchem.orgresearchgate.net Such calculations help in understanding the molecule's stability and reactivity profile. For instance, DFT studies on various TZD derivatives have been used to optimize their three-dimensional structures and analyze their electronic characteristics. researchgate.netrsc.org While no specific DFT data is published for 3-(2-Methylallyl)thiazolidine-2,4-dione, this method would be the standard approach to determine its fundamental electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net FMO analysis is commonly performed on TZD derivatives to predict their reactive sites and understand their interaction mechanisms, though specific HOMO/LUMO energy values for this compound are not available. rsc.orgresearchgate.net

Table 1: General Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance in Chemical Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | Indicates molecular stability and reactivity; a smaller gap often implies higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electron-rich and electron-poor regions of a molecule. researchgate.net MEP maps are color-coded to show the electrostatic potential on the molecule's surface: red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For the TZD scaffold, MEP analysis helps identify sites crucial for intermolecular interactions, such as hydrogen bonding with protein receptors. arabjchem.orgresearchgate.net This analysis would be vital for predicting how this compound might interact with a biological target, but specific MEP maps for it are not published.

The thiazolidine-2,4-dione ring can exist in different tautomeric forms, such as the keto-enol forms, which can influence its chemical and biological properties. researchgate.netnist.gov Computational methods are used to determine the relative stability of these tautomers. researchgate.net Furthermore, conformational analysis is performed to identify the most stable three-dimensional arrangement (conformer) of the molecule. mdpi.com The flexibility of substituent groups, like the 2-methylallyl group, would lead to various possible conformations. DFT calculations are typically employed to determine the global minimum energy conformation, which is crucial for understanding how the molecule fits into a receptor's binding site. mdpi.com While general studies on TZD tautomerism exist, specific conformational analyses for this compound are absent from the literature. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). orientjchem.orgnih.gov This method is central to structure-based drug design. For TZD derivatives, docking studies are widely used to predict their binding affinity and interaction patterns with various biological targets, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) or various kinases. nih.govmdpi.comnih.govnih.gov These simulations identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. researchgate.net Although numerous docking studies have been published for other TZD analogues, no such simulations have been reported specifically for this compound. nih.govmdpi.com

Table 2: Common Biological Targets for Thiazolidine-2,4-dione Derivatives in Docking Studies

| Biological Target | Therapeutic Area | Role in Disease |

| PPARγ | Diabetes | A nuclear receptor that regulates glucose metabolism and insulin (B600854) sensitivity. nih.gov |

| VEGFR-2 | Cancer | A tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels. rsc.orgnih.govnih.gov |

| MurB Enzyme | Bacterial Infections | An essential enzyme in the biosynthesis pathway of the bacterial cell wall. orientjchem.org |

| Lipoxygenase | Inflammation | An enzyme involved in the inflammatory pathway. nih.gov |

Prediction of Binding Modes and Affinities

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method calculates the binding affinity, often expressed as a negative free energy value (e.g., in kcal/mol or kJ/mol), which indicates the stability and strength of the ligand-protein interaction. nih.gov For thiazolidine-2,4-dione derivatives, docking studies have been instrumental in identifying potential binding modes within the active sites of various protein targets, such as Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govmdpi.com

In studies involving VEGFR-2, the 5-benzylidenethiazolidine-2,4-dione motif of several derivatives consistently occupies the hinge region of the ATP binding pocket. nih.gov Docking scores for TZD derivatives against their targets often show strong binding affinities. For instance, against the PPARγ receptor, one derivative exhibited a high docking score of -31.6617 kJ/mol, surpassing the standard drug rosiglitazone (B1679542), which had a score of -19.891 kJ/mol. benthamscience.com In another study targeting the VEGFR-2 enzyme, a derivative showed a high affinity value of -138.79 kcal/mol. mdpi.com These predicted negative free energy values suggest favorable and spontaneous binding of the ligands within the receptor's active site. nih.gov

| Compound/Derivative | Protein Target | Binding Affinity Score |

|---|---|---|

| Thiazolidine-2,4-dione Derivative 7c | VEGFR-2 | -138.79 kcal/mol |

| Thiazolidine-2,4-dione Derivative 3V | PPARγ | -31.6617 kJ/mol |

| Rosiglitazone (Standard) | PPARγ | -19.891 kJ/mol |

| Pioglitazone (B448) (Standard) | PPAR-γ | -8.558 kcal/mol |

| Thiazolidine-2,4-dione Derivative 3j | PPAR-γ | -7.765 kcal/mol |

Identification of Key Amino Acid Interactions

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions between the ligand and the amino acid residues of the target protein. These interactions, including hydrogen bonds, hydrophobic interactions, and salt bridges, are crucial for stabilizing the ligand-protein complex.

For TZD derivatives, docking studies have identified key interactions with several important protein targets. When docked into the VEGFR-2 active site, the thiazolidine-2,4-dione moiety has been shown to form crucial hydrogen bonds with the backbone of Cysteine919 in the hinge region. mdpi.com Other key interactions observed for potent derivatives include hydrogen bonds with Aspartate1046, Glutamate885, and Lysine868. mdpi.com

| Protein Target | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| VEGFR-2 | Cysteine919, Aspartate1046, Glutamate885, Lysine868 | Hydrogen Bond |

| - | Hydrophobic Interactions | |

| PPAR-γ | Gln286, His323, Tyr327, Lys367, His449, Tyr473 | Hydrogen Bond |

| Ile280, Ile281, Cys285, Ile326, Met364, Phe363 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations for Dynamic Stability and Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of the docked complex and observing the dynamic behavior of the binding interactions, thereby validating the predictions made by docking studies. nih.govnih.gov

Conformational Stability of Ligand-Protein Complexes

The stability of a ligand-protein complex during an MD simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand relative to their initial positions. nih.gov A stable complex is characterized by a low and converging RMSD value over the simulation period, typically considered acceptable if it remains below 4 Å for small globular proteins. nih.gov

In simulations of TZD derivatives complexed with PPAR-γ, the RMSD values for the protein's Cα atoms were observed to be less than 4 Å over a 100 ns trajectory, indicating good conformational stability. nih.gov For one specific complex, the RMSD of the Cα atoms remained relatively stable, averaging between 1.3 Å and 2.2 Å for a significant portion of the simulation. nih.gov Another key metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues. High RMSF values indicate regions of the protein with greater movement, while lower values in the binding site suggest that the ligand has stabilized that region upon binding. nih.gov

Dynamic Behavior of Binding Interactions

MD simulations allow for the analysis of how binding interactions, such as hydrogen bonds, persist or change over time. The continued presence of key hydrogen bonds and hydrophobic contacts throughout the simulation provides strong evidence for a stable binding mode. This dynamic analysis confirms that the interactions predicted by the static docking model are maintained in a more realistic, solvated environment, thereby strengthening the hypothesis of the ligand's mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thus guiding lead optimization efforts. nih.gov

Development of 2D and 3D QSAR Models

Both 2D and 3D QSAR models have been developed for thiazolidine-2,4-dione derivatives to predict their activity against various targets. mdpi.comijprajournal.com These models are built using statistical methods like Multiple Linear Regression (MLR) to correlate calculated molecular descriptors (e.g., topological, thermodynamic, electronic properties) with experimentally determined biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). mdpi.comnih.gov

The predictive power and robustness of a QSAR model are assessed using several statistical parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q² or Q²) demonstrates its predictive ability for new compounds. mdpi.comnih.gov For a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives targeting PTP1B, a robust 2D-QSAR model was developed with a noteworthy R² of 0.942. mdpi.com Another QSAR study on TZD derivatives as lipoxygenase inhibitors yielded a model with an R² of 0.88 and a Q²loo (leave-one-out cross-validation) of 0.77, indicating good predictive potential. nih.gov These models help elucidate which structural and physicochemical properties are critical for the desired biological activity. nih.gov

| QSAR Model Target | Model Type | Statistical Parameter | Value |

|---|---|---|---|

| PTP1B Inhibitors | 2D-QSAR (MLR) | R² (Correlation Coefficient) | 0.942 |

| R (Correlation Coefficient) | 0.887 | ||

| Soybean Lipoxygenase Inhibitors | QSAR | R² (Correlation Coefficient) | 0.88 |

| Q²loo (Cross-validation) | 0.77 | ||

| PIM-2 Kinase Inhibitors | 2D-QSAR | Variance | 0.8191 |

| Cross-validated R² | 0.7792 |

Selection and Interpretation of Molecular Descriptors

In Quantitative Structure-Activity Relationship (QSAR) studies of thiazolidine-2,4-dione derivatives, molecular descriptors are crucial for developing predictive models. These descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. For a compound like "this compound," a range of descriptors would be calculated to correlate its structural features with its biological activity.

Topological Descriptors: These descriptors encode information about the atom connectivity within the molecule. They are independent of the 3D conformation and are among the most common descriptors in QSAR studies. For the TZD core and its substituents, including the 2-methylallyl group, topological indices can describe the size, shape, and degree of branching of the molecule.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, which are fundamental to its interaction with biological targets. The distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are key electronic descriptors. For instance, the partial charges on the nitrogen and oxygen atoms of the thiazolidine-2,4-dione ring are considered important for the molecule's activity.

A study on a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives utilized various molecular descriptors to build a QSAR model for predicting their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). mdpi.com While this study does not specifically include the 2-methylallyl substituent, the types of descriptors used are representative of what would be employed for "this compound."

| Descriptor Type | Examples | Relevance to this compound |

| Topological | Molecular Weight, Wiener Index, Balaban Index | Describes the size and shape of the molecule, including the contribution of the 2-methylallyl group. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs the electrostatic interactions and reactivity with biological targets. The electronic nature of the TZD core is critical. |

| Connectivity | Kier & Hall Connectivity Indices (e.g., ¹χ, ²χ) | Quantifies the degree of branching and complexity of the molecular structure, influenced by the N-substituent. |

Predictive Power and Validation of QSAR Models

The ultimate goal of calculating molecular descriptors is to build robust QSAR models that can accurately predict the biological activity of new compounds. For thiazolidine-2,4-dione derivatives, various statistical methods are employed to create these models.

Multiple Linear Regression (MLR): MLR is a common technique used to establish a linear relationship between a set of molecular descriptors (independent variables) and the biological activity (dependent variable). A robust QSAR model for a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives was developed using MLR, achieving a noteworthy correlation coefficient (R²) of 0.942. mdpi.com

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between molecular structure and activity. They are often used when the relationship is not linear. For a set of thiazolidinedione derivatives with antimalarial properties, an ANN model was developed and showed high correlation coefficients for the training, validation, and test sets. researchgate.net

Model Validation: The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Common validation techniques include:

Internal Validation (Cross-Validation): The leave-one-out (LOO) cross-validation is a widely used method. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds. A high cross-validated correlation coefficient (q²) indicates a robust and predictive model. For instance, a 2D QSAR model for TZD derivatives showed a q² of 0.86, indicating good internal consistency. ijper.orgijper.org

External Validation: The model's predictive ability is tested on a set of compounds that were not used in its development (an external test set). A high predictive R² (pred_r²) for the external set is a strong indicator of the model's utility for new compounds. In the same study, a pred_r² of 0.87 was achieved, demonstrating excellent predictive power. ijper.orgijper.org

| Model Type | Key Validation Parameters | Typical Values for TZD Derivatives |

| MLR | R² (Coefficient of determination), q² (Cross-validated R²), pred_r² (Predictive R²) | R² > 0.8, q² > 0.6, pred_r² > 0.6 |

| ANN | R² for training, validation, and test sets | R² > 0.9 for all sets |

In Silico Pharmacokinetics (ADMET) and Toxicity Prediction

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides a preliminary evaluation of a compound's pharmacokinetic and toxicological properties. For "this compound," these predictions would help to identify potential liabilities before committing to expensive and time-consuming synthesis and in vitro/in vivo testing.

Computational tools can predict a wide range of ADMET properties:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 permeability are predicted to estimate how well the compound is absorbed from the gut.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound will be distributed throughout the body.

Metabolism: The potential for the compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a key prediction, as this can lead to drug-drug interactions.

Excretion: While less commonly predicted in early stages, some models can estimate renal clearance.

Toxicity: A variety of toxicological endpoints can be predicted, including hepatotoxicity, carcinogenicity, and mutagenicity.

In a study of newly designed thiazolidinedione congeners, in silico ADMET properties were estimated using online tools. ymerdigital.com The designed molecules were found to have favorable drug-like properties and were predicted to be in the same or safer toxicity class as the standard drug, pioglitazone. ymerdigital.com Another study on thiazolidinedione derivatives found them to meet the criteria for drug-like properties according to Lipinski's rule of five, with favorable human intestinal absorption. nih.gov

| ADMET Property | Predicted Parameter | Importance for "this compound" |

| Absorption | Caco-2 permeability, Human Intestinal Absorption | Predicts oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Determines if the compound reaches its target and potential for CNS side effects. |

| Metabolism | CYP2D6/3A4 inhibition/substrate | Assesses the risk of drug-drug interactions. |

| Toxicity | Hepatotoxicity, Mutagenicity | Early identification of potential safety concerns. |

Advanced Research Applications and Future Directions

3-(2-Methylallyl)thiazolidine-2,4-dione as a Versatile Synthetic Intermediate

The thiazolidine-2,4-dione ring system is a valuable starting point for the synthesis of more complex molecules, primarily due to the reactivity of the methylene (B1212753) group at the C-5 position. This active methylene group readily participates in Knoevenagel condensation reactions with various aldehydes and ketones, a foundational step in the synthesis of a vast library of 5-substituted TZD derivatives. nih.govnih.gov

Addition Reactions: Halogenation, hydrohalogenation, and hydration to introduce new functional groups.

Oxidation: Cleavage of the double bond to form aldehydes or carboxylic acids, or epoxidation to form reactive epoxide rings.

Allylic Substitution: Reactions at the carbon adjacent to the double bond.

Metathesis Reactions: Carbon-carbon bond-forming reactions that can be used to link the TZD core to other molecules.

This dual reactivity—at both the C-5 methylene and the N-3 allyl group—makes this compound a highly versatile synthetic intermediate. It allows for a modular approach to building complex molecules, where the TZD core can be first elaborated at the C-5 position, followed by further diversification via the N-3 allyl group, or vice versa. This versatility is highly valuable in combinatorial chemistry and the generation of compound libraries for drug discovery. For instance, replacement of a para-methylphenyl group with an allyl group on a related scaffold was found to increase its antidepressant activity, highlighting the potential impact of such a substituent. ijprajournal.com

Development of Novel Chemical Probes and Biological Tools

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The design of such probes often requires a scaffold that can be easily modified to incorporate reporter tags (like fluorescent dyes or biotin) or reactive groups for covalent labeling of target proteins. The TZD scaffold is well-suited for this purpose, and the unique structure of this compound offers specific advantages for probe development.

The N-3 allyl group can serve as a chemical handle for the attachment of various functionalities without significantly altering the core pharmacophore responsible for binding to a biological target. For example, click chemistry, a set of highly efficient and specific reactions, could be employed. The allyl group can be readily converted to an azide (B81097) or an alkyne, allowing for the easy attachment of reporter molecules.

Potential applications in probe development include:

Fluorescent Probes: By attaching a fluorophore to the allyl group, researchers can create probes to visualize the subcellular localization of TZD-binding proteins.

Affinity-Based Probes: Immobilizing this compound onto a solid support via its allyl group can be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

Photoaffinity Probes: The incorporation of a photoreactive group onto the allyl moiety would allow for the creation of probes that can be used to covalently crosslink the molecule to its target protein upon UV irradiation, enabling precise target identification.

Integration of Thiazolidine-2,4-dione into Hybrid Molecules for Multi-Target Approaches

A growing strategy in drug discovery is the development of hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. mdpi.com This approach aims to create therapeutics that can modulate multiple targets simultaneously, which can be particularly effective for complex diseases like cancer or metabolic syndrome. nih.govmdpi.com The TZD scaffold is a popular component in the design of such hybrids due to its favorable pharmacological properties and synthetic tractability. mdpi.comnih.gov

The N-3 position of the TZD ring is a common attachment point for the second pharmacophore. nih.gov In this context, the 2-methylallyl group of this compound serves as a flexible and reactive linker. Through chemical modification of the allyl group, the TZD core can be tethered to other bioactive moieties.

Examples of potential hybrid molecule strategies include:

TZD-Kinase Inhibitors: Many anticancer drugs target protein kinases. Hybrid molecules combining a TZD moiety with a known kinase inhibitor scaffold could lead to dual-action agents that, for instance, modulate metabolic pathways through the TZD part while simultaneously inhibiting cancer cell proliferation. nih.gov

TZD-Antimicrobial Conjugates: By linking the TZD core to an antimicrobial agent, it may be possible to develop compounds with enhanced efficacy or a broader spectrum of activity. nih.govmdpi.com

TZD-Aldose Reductase Inhibitors: Thiazolidine-2,4-diones have been explored as aldose reductase inhibitors for the treatment of diabetic complications. tandfonline.comnih.gov Hybrid molecules could combine the TZD core with other aldose reductase-inhibiting pharmacophores to achieve synergistic effects. tandfonline.comnih.gov

The table below illustrates the concept of integrating the TZD scaffold into hybrid molecules for various therapeutic targets.

| Therapeutic Target | Hybrid Moiety Example | Potential Application |

| VEGFR-2 | 2-Oxoindoline | Anticancer |

| Aldose Reductase | Benzothiazole (B30560) | Diabetic Complications |

| Carbonic Anhydrase | Sulfanilamide | Anticancer |

| Tubulin | Quinoline | Anticancer |

This table is illustrative of the types of hybrid molecules that can be created with the TZD scaffold, based on existing research into TZD derivatives. nih.govmdpi.comtandfonline.com

Emerging Research Areas and Unexplored Biological Targets

While thiazolidine-2,4-diones are most famous for their role as insulin (B600854) sensitizers through the activation of PPARγ (peroxisome proliferator-activated receptor-gamma), recent research has revealed a much broader range of biological activities, many of which are PPARγ-independent. nih.govresearchgate.net This opens up new avenues for the therapeutic application of TZD derivatives, including this compound.

Emerging research areas for TZD derivatives include:

Neurodegenerative Diseases: Some TZD derivatives have shown neuroprotective effects, suggesting their potential in treating conditions like Alzheimer's and Parkinson's disease.

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of TZDs are well-documented and are being explored for conditions beyond diabetes.

Antiparasitic Agents: Novel TZD derivatives have been investigated as potential treatments for malaria and other parasitic infections. ijprajournal.com

Furthermore, there are many potential biological targets for TZD derivatives that remain underexplored. The structural and electronic properties of the TZD ring allow it to interact with a variety of protein targets. The specific substitution pattern, such as the 2-methylallyl group at the N-3 position, can confer selectivity for novel targets.

Future research efforts will likely focus on:

Target Deconvolution: Using chemoproteomic approaches with probes derived from molecules like this compound to identify new cellular binding partners.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the 2-methylallyl group and other positions of the TZD scaffold to optimize activity against newly identified targets.

Repurposing: Screening existing libraries of TZD derivatives against a wide range of diseases to discover new therapeutic applications.

The continued exploration of the rich chemistry and biology of the thiazolidine-2,4-dione scaffold, including unique derivatives like this compound, promises to yield new scientific insights and therapeutic opportunities.

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for introducing substituents at the 3-position of thiazolidine-2,4-dione derivatives?

- The 3-position alkylation typically involves reacting thiazolidine-2,4-dione with alkyl halides (e.g., benzyl chloride) under basic conditions. For example, sodium hydride (NaH) or potassium hydride (KH) in polar aprotic solvents like DMF or DMSO facilitates nucleophilic substitution ( ). In one protocol, 3-(4-fluorobenzyl)thiazolidine-2,4-dione was synthesized by reacting thiazolidine-2,4-dione with 4-fluorobenzyl chloride using NaH in DMF at 0°C .

Q. How are 5-substituted thiazolidine-2,4-dione derivatives synthesized, and what reaction conditions are critical?

- Knoevenagel condensation is widely used to introduce arylidene substituents at the 5-position. This involves reacting thiazolidine-2,4-dione with aromatic aldehydes (e.g., 4-ethoxybenzaldehyde) in ethanol or 2-propanol, often with catalysts like morpholine or triethylamine. For instance, (Z)-5-(4-ethoxybenzylidene) derivatives were synthesized at 50°C for 3 hours with morpholine . Solvent polarity and temperature significantly affect reaction yield and regioselectivity.

Q. What spectroscopic techniques are essential for characterizing thiazolidine-2,4-dione derivatives?

- 1H/13C NMR identifies substitution patterns (e.g., benzylidene protons at δ 7.2–8.0 ppm). FT-IR confirms carbonyl stretches (C=O at ~1750–1700 cm⁻¹). Mass spectrometry (HRMS/ESI-MS) validates molecular weights, while UV-vis spectroscopy assesses electronic transitions in metal complexes (e.g., rhenium-thiazolidine complexes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 3-(2-methylallyl)thiazolidine-2,4-dione derivatives?

- SAR studies focus on modifying substituents at the 3- and 5-positions. For example:

- 3-position : Bulky groups (e.g., 2-nitrobenzyl) enhance steric hindrance, affecting target binding .

- 5-position : Electron-withdrawing substituents (e.g., halogens) improve metabolic stability, while electron-donating groups (e.g., methoxy) modulate solubility .

- Computational docking and molecular dynamics simulations (e.g., using Autodock Vina) predict interactions with targets like ERK1/2 kinases or aldose reductase .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

- Case Study : A 4-ethoxybenzylidene derivative showed potent ERK1/2 inhibition, while a 2-ethoxy analog exhibited reduced activity. This discrepancy was attributed to steric clashes in the kinase active site, validated by molecular modeling .

- Methodology : Compare IC50 values across cell lines (e.g., leukemia U937 vs. solid tumors) and validate via orthogonal assays (e.g., apoptosis markers vs. proliferation assays) .

Q. How do computational methods like DFT enhance understanding of thiazolidine-2,4-dione complexes?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict electronic properties. For example, a rhenium(V)-thiazolidine complex showed strong agreement between experimental IR/NMR data and DFT-predicted vibrational modes/natural bond orbital (NBO) charges .

Experimental Design & Data Analysis

Q. What are the critical considerations for designing thiazolidine-2,4-dione hybrids with dual enzyme inhibitory activity (e.g., α-amylase/α-glucosidase)?

- Scaffold Design : Introduce hydrophobic groups (e.g., ethyl vanillin) at the 5-position to enhance enzyme binding.

- Assay Conditions : Use in vitro enzyme inhibition assays (IC50 determination) followed by in vivo glucose tolerance tests in diabetic models .

- Data Interpretation : Correlate substituent hydrophobicity (logP) with inhibitory potency using QSAR models .

Q. How can researchers mitigate synthetic challenges in Knoevenagel condensation (e.g., low yields or side reactions)?

- Optimization Steps :

- Solvent Choice : Ethanol or 2-methoxyethanol improves reaction homogeneity.

- Catalyst Screening : Morpholine outperforms piperidine in reducing enol tautomerization side products .

- Temperature Control : Reactions at 50–60°C minimize decomposition .

Safety & Handling

Q. What safety protocols are recommended for handling thiazolidine-2,4-dione derivatives in the laboratory?